molecular formula C16H11BrClN3O2S B2417116 5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 450340-58-6

5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B2417116
CAS No.: 450340-58-6
M. Wt: 424.7
InChI Key: VDXBGRLGFKWIDJ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of bromine, chlorine, and sulfur atoms within its structure

Preparation Methods

The synthesis of 5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the furan-2-carboxamide core, followed by the introduction of the thieno[3,4-c]pyrazole moiety. The final step involves the bromination and chlorination of the phenyl ring to achieve the desired compound. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Materials Science: Its complex structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide include other thieno[3,4-c]pyrazole derivatives and furan-2-carboxamide analogs. These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and sulfur atoms, which can impart distinct reactivity and functionality.

Biological Activity

5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thienopyrazole class and features a bromine atom, a chlorophenyl group, and a furan-2-carboxamide moiety. Its chemical structure can be represented as follows:

C15H12BrClN4O2S\text{C}_{15}\text{H}_{12}\text{BrClN}_4\text{O}_2\text{S}

Antitumor Activity

Research has indicated that derivatives of thienopyrazoles exhibit promising antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have demonstrated that related pyrazole derivatives possess IC50 values ranging from 5 to 20 µM against human cancer cell lines such as MCF-7 and A549, indicating moderate to potent antitumor activity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes. In vitro studies have shown that these compounds can reduce TNF-α levels significantly, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of thienopyrazole derivatives has been explored against various pathogens. For instance:

  • Inhibition Assays : Compounds similar to this compound have demonstrated moderate to excellent activity against several phytopathogenic fungi in mycelial growth inhibition assays .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may modulate enzyme activities or receptor functions through binding interactions. For example:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : It may interact with various receptors implicated in cancer and inflammatory pathways.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thienopyrazole derivatives:

  • Study on Antitumor Activity :
    • A series of thienopyrazole derivatives were synthesized and tested for their anticancer properties.
    • Results showed that certain derivatives had IC50 values comparable to established chemotherapeutic agents such as doxorubicin .
  • Anti-inflammatory Effects :
    • Research demonstrated that thienopyrazole compounds significantly inhibited the production of inflammatory mediators in vitro.
    • The most potent compounds reduced TNF-α levels by up to 87% in treated cell lines .

Summary Table of Biological Activities

Activity TypeObserved EffectIC50 Range (µM)
AntitumorInhibition of cancer cell growth5 - 20
Anti-inflammatoryReduction in TNF-α levelsNot specified
AntimicrobialModerate to excellent inhibitionNot specified

Properties

IUPAC Name

5-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O2S/c17-14-5-4-13(23-14)16(22)19-15-11-7-24-8-12(11)20-21(15)10-3-1-2-9(18)6-10/h1-6H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXBGRLGFKWIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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